3,4,5-trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

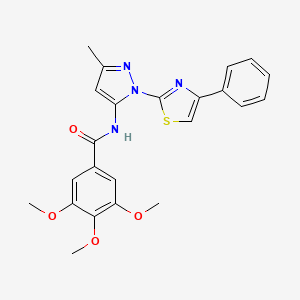

3,4,5-Trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic hybrid molecule combining a trimethoxy-substituted benzamide core with a pyrazole-thiazole scaffold. The benzamide moiety (3,4,5-trimethoxy substitution) is linked to a pyrazole ring bearing a methyl group at position 3 and a 4-phenylthiazole substituent at position 1 (Figure 1).

- Electron-rich aromatic systems: The trimethoxybenzamide group enhances solubility and may facilitate interactions with hydrophobic binding pockets in biological targets .

- Heterocyclic diversity: The pyrazole-thiazole framework is associated with anticancer, antimicrobial, and kinase inhibitory activities, as seen in structurally related compounds .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-14-10-20(25-22(28)16-11-18(29-2)21(31-4)19(12-16)30-3)27(26-14)23-24-17(13-32-23)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMWVPFIJMBVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials, such as phenylthiourea and α-haloketones, under acidic or basic conditions to form the thiazole ring.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling Reactions: The thiazole and pyrazole intermediates are then coupled with a benzamide derivative, such as 3,4,5-trimethoxybenzoyl chloride, under suitable conditions (e.g., using a base like triethylamine) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of nitro groups may yield amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that thiazole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3,4,5-trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide can inhibit cell proliferation in human lung carcinoma (A549) and colorectal cancer (HT29) models .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant properties. The structure of this compound suggests potential activity in this area, as similar compounds have shown efficacy in models of epilepsy .

Table 2: Anticonvulsant Activity of Related Compounds

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to the presence of methoxy groups and the thiazole moiety. These functional groups are often associated with reduced inflammatory responses in various biological models .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Observations :

- The chlorophenyl-pyridine analog (IC₅₀ = 23.01 μM) demonstrates that bulky aromatic substituents enhance anticancer activity, likely through improved target binding .

- Substitution of the thiazole’s phenyl group with thiophene (as in ) may alter electronic properties but requires further pharmacological validation.

Analogues with Modified Benzamide Substituents

Key Observations :

- The 2-methoxyethyl amine substitution () introduces flexibility, which could improve solubility but may compromise binding specificity .

Analogues with Varied Methoxy Positioning on Benzamide

Key Observations :

Critical Challenges :

Biological Activity

3,4,5-trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide represents a novel compound with potential therapeutic applications. This compound integrates various pharmacologically active moieties, including thiazole and pyrazole, which are known for their diverse biological activities. The following sections will explore the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic implications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Thiazole Ring : Utilizing appropriate thiazole precursors and reagents to construct the thiazole moiety.

- Pyrazole Integration : Employing hydrazine derivatives to introduce the pyrazole component.

- Benzamide Formation : Acylation reactions to attach the benzamide functional group.

Biological Activities

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research has demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound showed potent growth inhibition against multiple cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia), with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains:

- Inhibition Studies : It displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities:

- DPPH Assay : It exhibited strong free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be attributed to specific structural features:

- Thiazole Moiety : Essential for anticancer activity; modifications at the 2 and 4 positions enhance potency.

- Pyrazole Integration : The presence of a methyl group at the 3 position is crucial for improving bioactivity.

- Methoxy Substituents : The three methoxy groups on the benzene ring contribute significantly to both solubility and biological activity.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Effects : A study involving a related thiazole-pyrazole derivative showed a complete response in a patient with advanced colorectal cancer after treatment with a regimen including this class of compounds .

- Antimicrobial Efficacy Case : Clinical trials have indicated that thiazole derivatives significantly reduce bacterial load in patients with severe infections resistant to conventional antibiotics .

Q & A

Q. Methodological Answer :

- Recrystallization : Use ethanol:DMSO (3:1) at 60°C, followed by slow cooling to isolate high-purity crystals .

- HPLC : Employ a C18 column (MeCN:HO, 70:30, 1 mL/min); target >98% purity with UV detection at 254 nm .

- TLC Monitoring : Use silica gel 60 F plates with chloroform:methanol (9:1) to detect impurities during synthesis .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxybenzamide moiety in biological activity?

Q. Methodological Answer :

- Analog Synthesis : Replace the trimethoxy group with mono-/dimethoxy or halogens (e.g., Cl, F) to assess electronic effects .

- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC values with substituent electronegativity and steric bulk .

- Computational Modeling : Perform docking (AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., tubulin or kinases). The trimethoxy group may enhance hydrophobic interactions in deep binding pockets .

Advanced: How should researchers address contradictory bioactivity data across different cell lines?

Q. Methodological Answer :

- Dose-Response Curves : Repeat assays with 10-dose IC determinations (0.1–100 μM) to identify outliers .

- Mechanistic Profiling : Use Western blotting to check target protein expression (e.g., PARP, caspase-3) in responsive vs. resistant cell lines .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent-induced artifacts .

- Control Experiments : Include reference inhibitors (e.g., paclitaxel for microtubule targets) to validate assay conditions .

Advanced: What computational methods predict binding modes of this compound with putative targets?

Q. Methodological Answer :

- Molecular Docking : Use the crystal structure of β-tubulin (PDB: 1SA0) or PI3K (PDB: 4L23) for docking simulations. The thiazole and pyrazole rings may form π-π interactions with Phe residues, while the benzamide moiety hydrogen-bonds to Asp/Glu .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the benzamide group) using Schrödinger’s Phase .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Q. Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the methoxy groups, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) via thin-film hydration; assess stability via dynamic light scattering .

- Co-Solvent Systems : Use 10% Cremophor EL in PBS (pH 7.4) for intravenous administration .

Advanced: How can selectivity for cancer vs. normal cells be enhanced?

Q. Methodological Answer :

- Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression in cancer cells .

- Selectivity Screening : Compare cytotoxicity in primary fibroblasts (e.g., NIH/3T3) vs. cancer lines. A selectivity index (SI = IC normal / IC cancer) >3 indicates potential .

- Metabolic Profiling : Use CYP450 inhibition assays (e.g., CYP3A4) to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.